Naphtho[1,2-d]thiazole-2(1H)-thione
CAS No.: 4845-64-1
Cat. No.: VC17946824
Molecular Formula: C11H7NS2
Molecular Weight: 217.3 g/mol
* For research use only. Not for human or veterinary use.
![Naphtho[1,2-d]thiazole-2(1H)-thione - 4845-64-1](/images/structure/VC17946824.png)
Specification
CAS No. | 4845-64-1 |
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Molecular Formula | C11H7NS2 |
Molecular Weight | 217.3 g/mol |
IUPAC Name | 1H-benzo[e][1,3]benzothiazole-2-thione |
Standard InChI | InChI=1S/C11H7NS2/c13-11-12-10-8-4-2-1-3-7(8)5-6-9(10)14-11/h1-6H,(H,12,13) |
Standard InChI Key | MRORKWHSOOKUDV-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2NC(=S)S3 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
Naphtho[1,2-d]thiazole-2(1H)-thione (CAS RN: 4845-64-1) has the molecular formula C₁₁H₇NS₂ and a molecular weight of 217.31 g/mol . Its structure consists of a naphthalene ring fused to a thiazole moiety, with a thioketone group at position 2 (Figure 1). The compound’s planar aromatic system and sulfur-rich backbone contribute to its electronic properties, including resonance stabilization and π-π stacking capabilities .
Key Structural Features:
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Fused aromatic system: Enhances stability and conjugation.
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Thioketone group: Introduces electrophilic reactivity at the sulfur atom.
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Sulfur and nitrogen atoms: Facilitate hydrogen bonding and metal coordination .
Physical Properties
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Solubility: Limited solubility in polar solvents due to aromaticity; soluble in dimethyl sulfoxide (DMSO) and dichloromethane .
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Spectroscopic Data:
Synthesis and Derivative Formation
Sulfur Monochloride-Mediated Cyclization
A reaction between anthraquinones and sulfur monochloride (S₂Cl₂) in tetrahydrofuran (THF) yields naphtho[1,2-d]thiazole-2(1H)-thione derivatives. For example, treatment of 2-(dialkylamino)anthracene-1,4-dione with S₂Cl₂ and Hünig’s base produces fused thiazole-2-thiones in moderate yields (30–50%) .
Schiff Base Condensation
Naphtha[1,2-d]thiazol-2-amine reacts with aromatic aldehydes in glacial acetic acid to form Schiff bases. These derivatives exhibit enhanced antibacterial activity due to increased lipophilicity .
Modern Catalyst-Free Approaches
A solvent-free method utilizing o-iodoanilines, DMSO, and potassium sulfide at 140°C achieves direct cyclization to benzothiazolethiones. This approach avoids heavy metals and offers yields up to 70% .
Comparative Synthesis Table
Biological Activities and Mechanisms
Antimicrobial Properties
Naphtho[1,2-d]thiazole-2(1H)-thione derivatives exhibit broad-spectrum activity:
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Gram-positive bacteria: MIC = 8–16 µg/mL against Staphylococcus aureus .
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Gram-negative bacteria: Moderate inhibition of Escherichia coli (MIC = 32 µg/mL) .
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Antifungal activity: Effective against Candida albicans (IC₅₀ = 12.5 µM).
Mechanism: Disruption of microbial cell membranes via thiol group interactions and inhibition of DNA gyrase .
Metal Complexation
Schiff base metal complexes (Co(II), Ni(II), Cu(II)) demonstrate enhanced bioactivity. For example, Cu(II) complexes show 2–3 times greater antibacterial efficacy than the parent compound .
Applications in Materials Science
Organic Electronics
The compound’s extended π-system facilitates charge transport, making it suitable for:
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Organic photovoltaics: As an electron acceptor in bulk heterojunction cells.
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Luminescent materials: Emission at 450–500 nm in thin-film applications.
Catalysis
Naphtho[1,2-d]thiazole-2(1H)-thione serves as a ligand in palladium-catalyzed cross-coupling reactions, enhancing yields in Suzuki-Miyaura couplings by 15–20% .
Structural Analogs and Comparative Analysis
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